Gallium(III)sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Gallium(III)sulfate is an inorganic compound with the chemical formula Ga₂(SO₄)₃. It is a white solid that is slightly soluble in water and is known for its various hydrates, including the octadecahydrate form. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gallium(III)sulfate can be synthesized by reacting hydroxygallium diacetate with sulfuric acid. The reaction is carried out at 90°C for two days, producing the octadecahydrate form. The overall reaction is as follows: [ 2 \text{Ga(CH₃COO)₂OH} + 3 \text{H₂SO₄} \rightarrow \text{Ga₂(SO₄)₃} + 4 \text{CH₃COOH} + 2 \text{H₂O} ] The octadecahydrate can be dried in a vacuum to obtain the anhydrous form, which is extremely hygroscopic .

Industrial Production Methods: In industrial settings, this compound is often produced by dissolving gallium metal in sulfuric acid, forming solutions containing [Ga(OH₂)₆]³⁺ and SO₄²⁻ ions. The octadecahydrate crystallizes from these solutions at room temperature .

Types of Reactions:

Oxidation: When heated above 680°C, this compound decomposes to form sulfur trioxide and gallium(III)oxide.

Precipitation: A solution of this compound in water mixed with zinc sulfate can precipitate zinc gallate (ZnGa₂O₄).

Common Reagents and Conditions:

Sulfuric Acid: Used in the synthesis of this compound.

Zinc Sulfate: Used in the precipitation reaction to form zinc gallate.

Major Products:

Gallium(III)oxide: Formed upon heating this compound.

Zinc Gallate: Formed in the precipitation reaction with zinc sulfate.

Scientific Research Applications

Gallium(III)sulfate has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other gallium compounds.

Industry: Utilized in the production of semiconductors and electronic devices.

Mechanism of Action

Gallium(III)sulfate exerts its effects primarily by mimicking iron and replacing it in redox enzymes. This inhibition of iron-dependent biological processes effectively suppresses bacterial growth and reduces the development of drug resistance . The compound targets multiple iron/heme-dependent pathways, making it a promising antimicrobial agent .

Comparison with Similar Compounds

- Aluminium sulfate

- Indium(III)sulfate

- Iron(III)sulfate

Comparison: Gallium(III)sulfate is unique in its ability to mimic iron, which is not a characteristic shared by aluminium sulfate or indium(III)sulfate. While iron(III)sulfate shares structural similarities with this compound, the latter’s antimicrobial properties and applications in medicine and industry set it apart .

Properties

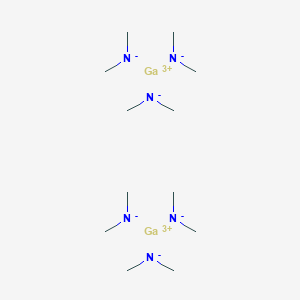

Molecular Formula |

C12H36Ga2N6 |

|---|---|

Molecular Weight |

403.90 g/mol |

IUPAC Name |

digallium;dimethylazanide |

InChI |

InChI=1S/6C2H6N.2Ga/c6*1-3-2;;/h6*1-2H3;;/q6*-1;2*+3 |

InChI Key |

OHLCFMPFTXQSJZ-UHFFFAOYSA-N |

Canonical SMILES |

C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Ga+3].[Ga+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.